molecular formula C13H14N4 B078375 4-(2-Pyridylazo)-N,N-dimethylaniline CAS No. 13103-75-8

4-(2-Pyridylazo)-N,N-dimethylaniline

Cat. No. B078375
CAS RN: 13103-75-8
M. Wt: 226.28 g/mol
InChI Key: IOJNPSPGHUEJAQ-UHFFFAOYSA-N
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Description

4-(2-Pyridylazo)-N,N-dimethylaniline is a compound that forms protonated complexes with most metal ions . It serves as a metallochromic indicator and is suitable as a chromogenic agent for the quantitative determination of over 50 elements .


Molecular Structure Analysis

The molecular formula of 4-(2-Pyridylazo)-N,N-dimethylaniline is C13H14N4 . It has a molecular weight of 226.28 g/mol . The compound’s structure has been studied using various techniques, including crystallography .


Chemical Reactions Analysis

The compound is known to react with various metal ions . For instance, it forms complexes with Al3+, Fe3+, Zn2+, and Cd2+ ions . The reactions are usually performed in aqueous solution and monitored spectrophotometrically .

Scientific Research Applications

  • Photoactive Azoimine Dyes :

    • 4-(2-Pyridylazo)-N,N-dimethylaniline is used in photoactive azoimine dyes. Its photochemical behavior differs from similar compounds without dialkylamino substituents, showing emission spectra at room temperature.
    • These compounds exhibit trans to cis photoisomerization, confirmed by TD-PBE0/6-31G(d,p) calculations and supported by various spectroscopic methods like X-ray diffraction, NMR, and IR spectroscopy (Yoopensuk et al., 2012).
  • Protonation and Adsorption Studies :

    • Resonance Raman spectroscopy and DFT calculations revealed that protonation of 4-(2-Pyridylazo)-N,N-dimethylaniline occurs initially at the pyridyl nitrogen atom in aqueous solution.
    • This compound exhibits different adsorption behaviors on various oxide surfaces, like SiO2 and Al2O3, where it mostly adsorbs via neutral species (Dines et al., 2006).
  • Anticancer Drug Research :

    • In contrast to cisplatin, [Os(η6-p-cymene)(4-(2-pyridylazo)-N,N-dimethylaniline)I]+ [1-I], an anticancer complex containing 4-(2-Pyridylazo)-N,N-dimethylaniline, is inert towards hydrolysis and targets cancer cell metabolism rather than DNA. This compound is activated hydrolytically by the intracellular tripeptide glutathione (GSH) attacking the azo bond in the complex (Zhang et al., 2019).
  • Optical Properties in Donor-Acceptor Molecules :

    • Studies have been conducted on the one- and two-photon optical properties of donor-acceptor molecules containing this compound. These systems are attractive for applications involving two-photon excited fluorescence due to their large two-photon absorption cross-sections and high emission quantum yields (Collings et al., 2009).

Safety And Hazards

The compound should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

N,N-dimethyl-4-(pyridin-2-yldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-17(2)12-8-6-11(7-9-12)15-16-13-5-3-4-10-14-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNPSPGHUEJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903502, DTXSID001302586
Record name NoName_4178
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-azo-p-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Pyridylazo)-N,N-dimethylaniline

CAS RN

13103-75-8
Record name Pyridine-2-azo-p-dimethylaniline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4-(2-pyridylazo)aniline
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Record name Pyridine-2-azo-p-dimethylaniline
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Record name N,N-dimethyl-4-(2-pyridylazo)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
S Yoopensuk, P Tongying, K Hansongnern… - … Acta Part A: Molecular …, 2012 - Elsevier
4-(2-Pyridylazo)-N,N-dimethylaniline and 4-(2-pyridylazo)-N,N-diethylaniline, two photoactive azoimine dyes, were prepared from the reaction of 2-aminopyridine with N,N-dialkyl-1,4-…
Number of citations: 24 www.sciencedirect.com
TJ Dines, LD MacGregor, CH Rochester - Chemical physics, 2006 - Elsevier
The protonation of 4-(2-pyridylazo)-N,N-dimethylaniline (PYAD) in aqueous solution and its adsorption on oxide surfaces has been studied by resonance Raman (RR) spectroscopy. …
Number of citations: 4 www.sciencedirect.com
AK Kumar, TK Erivarola - 1988 - nopr.niscpr.res.in
A few mono-and di-organotin (IV) complexes of the ligand 4-(2-pYl; dylazo)-N, N-dimethylaniline have been prepared and charact~: rised by elemental analysis, infrared, …
Number of citations: 0 nopr.niscpr.res.in
X Zhang, F Ponte, E Borfecchia, A Martini… - Chemical …, 2019 - pubs.rsc.org
In contrast to the clinical drug cisplatin, the anticancer complex [Os(η6-p-cymene)(4-(2-pyridylazo)-N,N-dimethylaniline)I]+ [1-I] is inert towards hydrolysis and targets cancer cell …
Number of citations: 25 pubs.rsc.org
SD Shnyder, Y Fu, A Habtemariam, SH van Rijt… - …, 2011 - pubs.rsc.org
This first in vivo antitumour activity for an organometallic osmium arene complex, [Os(η6-p-cym)(4-(2-pyridylazo)-N,N-dimethylaniline)I]PF6, is reported. The complex delays the growth …
Number of citations: 77 pubs.rsc.org
K Mochizuki, T Imamura, T Ito… - Bulletin of the Chemical …, 1978 - journal.csj.jp
The reactions of Co 2+ with 4-(2-pyridylazo)resorcinol (PAR), 1-(2-pyridylazo)-2-naphthol (PAN), and their thiazolyl analogs TAR and TAN in aqueous or aqueous dioxane media are …
Number of citations: 33 www.journal.csj.jp
Y Li, ZY Lin, WT Wong - European Journal of Inorganic …, 2001 - Wiley Online Library
The reaction of [Os 4 (μ‐H) 4 (CO) 12 ] with 4‐(2‐pyridylazo)‐N,N‐dimethylaniline (PNNDA) in dichloromethane afforded the new clusters [Os 4 (μ‐H) 4 (CO) 11 {NC 5 H 4 (N=N)C 6 H 4 …
RJ Needham, I Prokes, A Habtemariam… - Dalton …, 2021 - pubs.rsc.org
We report the synthesis of the organo-osmium anticancer complex [Os(η6-p-cym)(N,N-azpy-NMe2)Br]PF6 (1) containing natural abundance 187Os (1.96%), and isotopically-enriched (…
Number of citations: 3 pubs.rsc.org
AFA Peacock, A Habtemariam, SA Moggach… - Inorganic …, 2007 - ACS Publications
Relatively little is known about the kinetics or the pharmacological potential of organometallic complexes of osmium compared to its lighter congeners, iron and ruthenium. We report the …
Number of citations: 132 pubs.acs.org
RJ McQuitty - 2013 - wrap.warwick.ac.uk
Transition metal coordination complexes show great promise as novel therapeutic agents with new mechanisms of action, but their characterisation, and identification of their target sites …
Number of citations: 4 wrap.warwick.ac.uk

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